molecular formula C8H6BrFO B1398869 2-(5-Bromo-2-fluorophenyl)acetaldehyde CAS No. 844904-33-2

2-(5-Bromo-2-fluorophenyl)acetaldehyde

Cat. No.: B1398869
CAS No.: 844904-33-2
M. Wt: 217.03 g/mol
InChI Key: PFNZLIVPIRLVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluorophenyl)acetaldehyde is an organobromine and organofluorine compound featuring an acetaldehyde moiety attached to a phenyl ring substituted with bromine (Br) at the 5-position and fluorine (F) at the 2-position. Its molecular formula is C₈H₇BrFO, with a molecular weight of 217.05 g/mol (calculated based on atomic masses). The compound’s structure combines electrophilic substituents (Br and F) with the reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZLIVPIRLVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-fluorobenzaldehyde with appropriate reagents to introduce the acetaldehyde group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Bromo-2-fluorophenyl)acetaldehyde may involve large-scale bromination and fluorination processes followed by aldehyde formation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to replace the bromine or fluorine atoms.

Major Products Formed

    Oxidation: 2-(5-Bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(5-Bromo-2-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluorophenyl)acetaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(5-Bromo-2-fluorophenyl)acetaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Group Key Applications/Properties
This compound C₈H₇BrFO 217.05 5-Br, 2-F Aldehyde Pharmaceutical intermediates
2-(5-Bromo-2-methoxyphenyl)acetaldehyde C₉H₉BrO₂ 229.07 5-Br, 2-OCH₃ Aldehyde Bioactive pheromone analogs
Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate C₁₀H₁₂BrFNO₂ 284.11 5-Br, 4-F, 2-NH₂ Ester Drug discovery intermediates
2-(5-Bromo-2-methylphenyl)acetic acid C₉H₉BrO₂ 229.07 5-Br, 2-CH₃ Carboxylic acid Anti-inflammatory research
Acetaldehyde C₂H₄O 44.05 N/A Aldehyde Industrial solvent/artifacts in atmospheric studies

Reactivity and Stability

  • Electrophilic Effects : The electron-withdrawing Br and F substituents on the phenyl ring of this compound increase the electrophilicity of the aldehyde group compared to analogs like 2-(5-Bromo-2-methoxyphenyl)acetaldehyde, where the methoxy (OCH₃) group is electron-donating. This enhances its reactivity in nucleophilic addition reactions, such as Grignard or condensation reactions .
  • Stability : Aldehydes are prone to oxidation and polymerization. However, steric hindrance from the bulky bromine atom in this compound may mitigate these issues compared to simpler aldehydes like acetaldehyde, which forms stable peroxides and artifacts in the presence of ozone .

Biological Activity

2-(5-Bromo-2-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde notable for its potential biological activities, stemming from its unique molecular structure characterized by the presence of bromine and fluorine substituents on a phenyl ring. This compound, with a molecular formula of C9H8BrF and a molecular weight of approximately 227.06 g/mol, has garnered interest in medicinal chemistry due to its possible interactions with biological systems.

Chemical Structure and Properties

The structural configuration of this compound includes:

  • Bromine (Br) at the 5-position
  • Fluorine (F) at the 2-position on the phenyl ring
  • An aldehyde group that enhances its reactivity.

This arrangement is crucial as it influences the compound's lipophilicity, which is vital for its biological interactions and therapeutic efficacy.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although comprehensive evaluations are necessary to confirm these findings.
  • Enzyme Interaction : The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity or receptor binding .

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in biological molecules, leading to altered enzyme function or inhibition of specific pathways.
  • Cell Viability Effects : Studies utilizing cell viability assays (e.g., AlamarBlue) have shown that varying concentrations of this compound can impact cell proliferation in different cancer cell lines, indicating potential anticancer properties .

Table 1: Comparative Biological Activity Data

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitroIndicated potential activity against various pathogens.
Cell ViabilityAlamarBlue assayEC50 values determined for cancer cell lines; further studies needed.
Enzyme InteractionBinding assaysSuggests interaction with key metabolic enzymes; specific targets under investigation.

Case Study: Anticancer Activity

In a study assessing the effects of this compound on prostate cancer cell lines (e.g., PC3), researchers observed significant reductions in cell viability at certain concentrations. The study utilized colony-forming assays to evaluate long-term effects, confirming that treatment with this compound inhibited colony formation in a dose-dependent manner .

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound, allowing for high yields and purity. Its structural analogs also exhibit varying biological activities, which may provide insights into optimizing its therapeutic applications.

Table 2: Structural Analog Comparison

Compound NameKey Features
2-(4-Bromo-3-fluorophenyl)acetaldehydeDifferent halogen positions; similar aldehyde functionality
3-(5-Bromo-4-fluorophenyl)acetaldehydeVariation in fluorine position; retains similar reactivity
4-(5-Bromo-2-chlorophenyl)acetaldehydeChlorine instead of fluorine; similar reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 2
2-(5-Bromo-2-fluorophenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.